molecular formula C19H20O5 B127904 Kadsurenin M CAS No. 150133-00-9

Kadsurenin M

Cat. No.: B127904
CAS No.: 150133-00-9
M. Wt: 328.4 g/mol
InChI Key: XBEUHOWSGYZENI-VOJFVSQTSA-N
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Description

Kadsurenin M is a neolignan that is 2,3-dihydro-1-benzofuran carrying 3,4-dimethoxyphenyl, methyl, formyl and methoxy substituents at positions 2, 3, 5 and 7 respectively. It has a role as a plant metabolite. It is a member of 1-benzofurans, a dimethoxybenzene, a neolignan, a ring assembly and an arenecarbaldehyde.

Chemical Reactions Analysis

Reaction Conditions and Reagents

Critical reagents and conditions from the synthesis include:

StepReagents/ConditionsPurposeYield
AllylationAllyl bromide, K₂CO₃, acetoneIntroduces allyl group to vanillin derivative71%
Ether CouplingNaH, DMF, 0°C → rtForms intermediate ether linkage88%
CyclizationSnCl₄, CH₂Cl₂, -78°C → rtFacilitates benzofuran ring formation33%
DeprotectionCAN, ACN/H₂ORemoves benzyl protecting groups40%

Mechanistic Insights

  • Cyclization : The Lewis acid SnCl₄ promotes a diastereoselective [2+5] cycloaddition between quinone and styrene moieties, mimicking biosynthetic pathways .

  • Steric Effects : Bulky substituents on the quinone precursor direct regioselectivity during cyclization, preventing competing [4+2] pathways .

Functionalization and Derivatives

While Kadsurenin M itself has limited reported derivatives, structurally related neolignans (e.g., Kadsurenin L) undergo:

  • Epoxidation : mCPBA in CH₂Cl₂ selectively oxidizes allylic double bonds .

  • Suzuki Coupling : PdCl₂(dppf) catalyzes cross-coupling with allyl boronates to append aryl groups .

Challenges and Optimizations

  • Low Yields in Cyclization : The 33% yield for benzofuran formation highlights steric and electronic challenges, partially addressed using low-temperature SnCl₄ activation .

  • Protection Strategies : Benzyl groups stabilize intermediates during oxidative steps but require harsh deprotection (CAN) .

Biological Relevance and Reaction-Driven Studies

Though beyond strict reaction chemistry, this compound’s synthesis enabled structure-activity relationship (SAR) studies, revealing:

  • The benzofuran core is critical for anti-inflammatory activity .

  • Methoxy groups at C-3/C-4 enhance metabolic stability compared to demethylated analogs .

This synthesis framework provides a template for diversifying neolignan scaffolds, supporting drug discovery efforts targeting cytokine inhibition . Future work may explore enzymatic cascades or flow chemistry to improve efficiency.

Citations :

Properties

CAS No.

150133-00-9

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

(2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C19H20O5/c1-11-14-7-12(10-20)8-17(23-4)19(14)24-18(11)13-5-6-15(21-2)16(9-13)22-3/h5-11,18H,1-4H3/t11-,18-/m0/s1

InChI Key

XBEUHOWSGYZENI-VOJFVSQTSA-N

SMILES

CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC

Isomeric SMILES

C[C@@H]1[C@H](OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC

Synonyms

7S,8S-3,4,3'-trimethoxy-7'-oxo-nor-8',9'-7.O.4',8,5'-neolignan
kadsurenin M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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